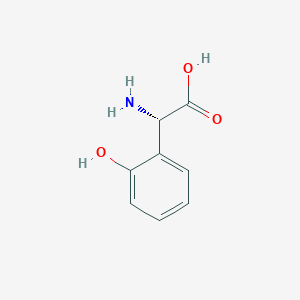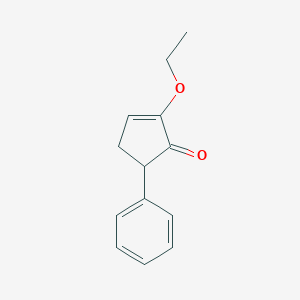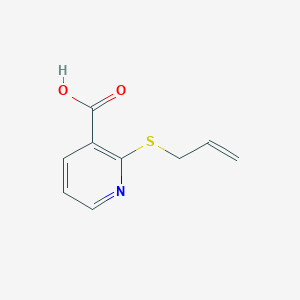
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce the production of reactive oxygen species, which can help to kill cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic potential.
Future Directions
There are several future directions for research on 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to test its therapeutic potential in various fields of medicine.
Synthesis Methods
The synthesis of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- involves the reaction of 2-methylbenzoyl chloride with 4-hydroxyquinoline in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Scientific Research Applications
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
171204-22-1 |
|---|---|
Product Name |
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- |
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17(21)13-10-16(20)18-15-9-5-3-7-12(13)15/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
LQZPYSVHMRIOES-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Other CAS RN |
171204-22-1 |
synonyms |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)






![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)


